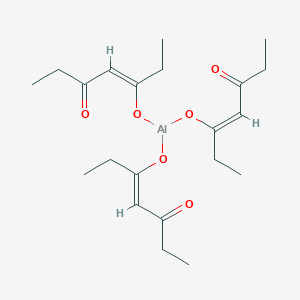

Aluminum 3,5-heptanedionate

Description

Overview of Metal β-Diketonate Complexes in Advanced Materials and Catalysis

Metal β-diketonate complexes are a class of coordination compounds that have garnered considerable attention for their versatile applications. prochemonline.com These complexes are formed between a metal ion and one or more β-diketonate ligands, which are organic compounds containing two carbonyl groups separated by a methylene (B1212753) group. The stability of these complexes is enhanced by the chelate effect and internal conjugation. researchgate.net

Their utility spans various fields, including:

Catalysis: They are used as catalysts in a range of organic reactions and polymerization processes. lookchem.comrsc.org

Advanced Materials: They serve as precursors for creating metal oxide thin films and other nanomaterials. prochemonline.comresearchgate.net

Electronics: Their film-forming capabilities make them suitable for fabricating aluminum-based electronic devices. lookchem.com

The properties of these complexes, such as volatility and thermal stability, can be fine-tuned by modifying the substituents on the β-diketonate ligand. researchgate.netmdpi.com

Historical Context and Evolution of Aluminum β-Diketonate Research

The study of β-diketones has a history spanning over a century. researchgate.net Aluminum acetylacetonate (B107027), a simple yet significant aluminum β-diketonate, has a well-documented history in the deposition of aluminum oxide films via Metal-Organic Chemical Vapor Deposition (MOCVD). ucl.ac.uk

Over the decades, research has expanded to include a wide variety of β-diketonate ligands with different steric and electronic properties. This evolution has been driven by the need for precursors with tailored properties for specific applications, such as lower decomposition temperatures for deposition on flexible substrates. ucl.ac.uk The development of fluorinated β-diketonate ligands, for instance, has opened up new possibilities in creating heterometallic complexes with unique physicochemical properties. mdpi.com

Significance of Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in Current Research

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), often abbreviated as Al(TMHD)₃, is a prominent organometallic compound in current research. americanelements.com It is recognized for its thermal stability and volatility, which are crucial for its use in chemical vapor deposition techniques. lookchem.com

Table 1: Properties of Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

| Property | Value |

|---|---|

| CAS Number | 14319-08-5 |

| Molecular Formula | C₃₃H₅₇AlO₆ |

| Molecular Weight | 576.78 g/mol cymitquimica.com |

| Melting Point | 264-267 °C lookchem.com |

| Boiling Point | >400 °C lookchem.com |

Rationale for Utilizing the 2,2,6,6-Tetramethyl-3,5-heptanedionate Ligand

The 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligand, also known as dipivaloylmethanate (dpm), is particularly advantageous due to its bulky tert-butyl groups. sigmaaldrich.com These bulky groups provide steric shielding to the metal center, which can influence the coordination number and geometry of the resulting complex. This steric hindrance is also a key factor in preventing the oligomerization of the metal complexes, which can lead to low volatility. researchgate.net

The TMHD ligand is used in the synthesis of various metal complexes, not just with aluminum, to create volatile and stable precursors for MOCVD and other deposition techniques. researchgate.netacs.org

Scope of Academic Investigation for Al(TMHD)₃

The academic investigation of Al(TMHD)₃ and related compounds is broad and interdisciplinary. Current research focuses on several key areas:

Precursor Chemistry: Synthesizing and characterizing new aluminum complexes with β-diketonate and related ligands to develop improved precursors for material deposition. ucl.ac.ukacs.org

Deposition Techniques: Optimizing deposition processes like MOCVD and Atomic Layer Deposition (ALD) using Al(TMHD)₃ to create high-quality thin films of aluminum oxide and other aluminum-containing materials. ucl.ac.uk

Material Properties: Investigating the physical and chemical properties of the materials synthesized from these precursors, with a focus on their electronic, optical, and catalytic performance. lookchem.comamericanelements.com

Reaction Mechanisms: Studying the decomposition pathways and surface chemistry of Al(TMHD)₃ during deposition to gain a fundamental understanding of the film growth process. researchgate.net

This ongoing research aims to expand the applications of aluminum β-diketonate complexes in areas such as flexible electronics, advanced catalysis, and protective coatings. ucl.ac.uk

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Aluminum 3,5-heptanedionate | - |

| Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | Al(TMHD)₃ |

| Aluminum acetylacetonate | Al(acac)₃ |

Properties

IUPAC Name |

(Z)-5-bis[[(Z)-5-oxohept-3-en-3-yl]oxy]alumanyloxyhept-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H12O2.Al/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/q;;;+3/p-3/b3*6-5-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGKBLRLATPRR-YFTRRBBBSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC)O[Al](OC(=CC(=O)CC)CC)OC(=CC(=O)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)CC)/O[Al](O/C(=C\C(=O)CC)/CC)O/C(=C\C(=O)CC)/CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33AlO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aluminum Tris 2,2,6,6 Tetramethyl 3,5 Heptanedionate and Analogous Aluminum β Diketonate Complexes

Established Synthetic Routes for Homoleptic Aluminum β-Diketonates

Homoleptic aluminum β-diketonates, which feature three identical β-diketonate ligands coordinated to a central aluminum atom, are typically synthesized through several well-established routes. The most common approach involves the reaction of an aluminum source with the desired β-diketone in a suitable solvent.

A general and widely used method for the synthesis of aluminum tris(β-diketonates) is the reaction of an aluminum salt with the corresponding β-diketone (acacH). The addition of a base is often employed to facilitate the deprotonation of the β-diketone, thereby driving the equilibrium towards the formation of the complex. For instance, aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be prepared by reacting 2,2,6,6-tetramethyl-3,5-heptanedione with an aluminum salt like aluminum chloride or aluminum sulfate (B86663) in an organic solvent.

Another common aluminum source is aluminum isopropoxide, which can react with β-diketones to yield the desired tris(β-diketonate) complex. The reaction of aluminum sulfate with a fluorinated β-diketone in methanol (B129727), in the presence of aqueous ammonia (B1221849), has been shown to produce the corresponding aluminum tris(β-diketonate) with a moderate yield of 32%.

The choice of the aluminum precursor can significantly influence the reaction conditions and the purity of the final product. For example, the reaction of titanium tetrachloride with acetylacetone (B45752) proceeds without the need for a base. While this is a titanium complex, the principle of using a metal halide as a precursor is transferable to aluminum chemistry.

Below is a table summarizing established synthetic routes for various homoleptic aluminum β-diketonates:

| Aluminum Precursor | β-Diketonate Ligand (Abbreviation) | Product | Solvent | Base | Yield | Reference |

| AlMe₃ | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacacH) | Al(hfacac)₃ | - | - | - | |

| AlMe₂Cl | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacacH) | Al(hfacac)₃ | - | - | - | |

| Al₂(SO₄)₃ | A fluorinated β-diketone (HL¹⁶) | Al(L¹⁶)₃ | Methanol | Aqueous NH₃ | 32% | |

| Al(OiPr)₃ | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacacH) | Al(hfacac)₃ | - | - | - |

Synthesis of Heteroleptic Aluminum β-Diketonate Complexes

Heteroleptic aluminum β-diketonate complexes, which contain more than one type of ligand coordinated to the aluminum center, offer a pathway to even finer tuning of the complex's properties. These are often synthesized by carefully controlling the stoichiometry of the reactants or by using aluminum precursors that already contain other ligands.

One straightforward method to synthesize heteroleptic complexes is the reaction of a pro-ligand with an aluminum precursor in a specific molar ratio. For example, heteroleptic complexes of the type [Al(acacR1,R2)₂(OiPr)]ₙ have been cleanly prepared by reacting the corresponding β-diketone pro-ligand with half an equivalent of AlMe₂(OiPr). This approach allows for the isolation of complexes containing both β-diketonate and isopropoxide ligands.

The reaction of donor-functionalized β-ketoimines with main group metal complexes, such as those of aluminum, has also been shown to yield heteroleptic complexes. These reactions can lead to the formation of monometallic complexes with varying coordination geometries around the aluminum atom.

The following table provides examples of synthetic routes to heteroleptic aluminum β-diketonate complexes:

| Aluminum Precursor | β-Diketonate Ligand 1 | Other Ligand(s) | Product | Solvent | Yield | Reference |

| AlMe₂(OiPr) | (acacR1,R2)H | Isopropoxide | [Al(acacR1,R2)₂(OiPr)]ₙ | - | - | |

| AlMe₃ | L1Do1/2H (β-ketoimine) | Methyl | L1Do1/2AlMe₂ | - | >80% | |

| L1Do1AlMe₂ | 2,6-Dimethylphenol | Methyl, 2,6-Dimethylphenoxide | L1Do1Al(Me)O-2,6-Me₂C₆H₃ | n-Hexane | - |

Ligand Design and Functionalization Strategies

The properties of aluminum β-diketonate complexes are intrinsically linked to the nature of the β-diketonate ligand. By strategically modifying the ligand backbone with various functional groups, chemists can systematically alter the steric and electronic environment around the aluminum center, thereby influencing the complex's stability, reactivity, and physical properties.

Introduction of Steric and Electronic Modifiers on the β-Diketonate Backbone

The introduction of bulky substituents on the β-diketonate ligand can enforce specific coordination geometries and can shield the metal center from unwanted reactions. For instance, the use of bulky β-diketonates can lead to the formation of monomeric, square-planar complexes in cases where less hindered ligands would form oligomers. The steric hindrance from bulky groups can also prevent the formation of multidentate bonds.

Conversely, the electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating substituents on the aryl rings of β-diketiminate ligands, which are structurally related to β-diketonates, have been shown to decrease the catalytic activity of the corresponding aluminum complexes. In contrast, the presence of electron-withdrawing groups, such as trifluoromethyl substituents, can increase the electrophilicity of the aluminum center, leading to enhanced catalytic activity.

Exploration of Fluorinated Ligands and their Derivatives

Fluorinated β-diketonate ligands are of particular interest due to the unique properties they impart to the resulting metal complexes. The high electronegativity of fluorine atoms can significantly increase the Lewis acidity of the aluminum center. The trifluoromethyl group is a common substituent in these ligands.

The synthesis of fluorinated β-diketones often involves Claisen condensation reactions. For example, the reaction of pentafluorobenzoyl chloride with vinyl acetate (B1210297) in the presence of aluminum(III) chloride can be used to synthesize a C₆F₅-substituted β-diketone. The resulting fluorinated β-diketonates can then be used to prepare a variety of homoleptic and heteroleptic aluminum complexes.

The reaction of a fluorinated diketone with aluminum(III) sulfate in methanol with aqueous ammonia as a base has been successfully used to synthesize a tris-β-diketonate aluminum complex with a 32% yield.

Solvent Effects and Reaction Conditions in Complex Formation

The choice of solvent and the specific reaction conditions, such as temperature and reaction time, play a crucial role in the synthesis of aluminum β-diketonate complexes. The solvent can act merely as a medium for the reaction, or it can actively participate in the coordination sphere of the aluminum atom.

Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used solvents due to their ability to dissolve both the reactants and the resulting complexes. In some cases, the solvent can coordinate to the metal center, as seen in the formation of [ (S,R)-[κ,μ:κ²-(4H-hfacac)(hfacac)Al(THF)]₂ ] when the reaction is carried out at 55 °C. This indicates that temperature can also dictate the final product, with different products being isolated at room temperature versus elevated temperatures.

The solubility of the reactants and products in the chosen solvent is a critical factor. For instance, the synthesis of certain metal acetylacetonate (B107027) complexes is favored in organic solvents. The purification of the final complex is also influenced by the solvent, with crystallization from suitable solvents being a common method of obtaining pure products. For example, single crystals of some heteroleptic aluminum complexes have been obtained from solutions in n-hexane upon storage at low temperatures.

Advanced Characterization and Structural Elucidation of Aluminum Tris 2,2,6,6 Tetramethyl 3,5 Heptanedionate Complexes

Spectroscopic Probes for Molecular Structure and Electronic State

Spectroscopic methods are indispensable for probing the molecular and electronic structure of Al(tmhd)₃. These techniques provide detailed information about the atomic connectivity, the chemical environment of specific nuclei, and the nature of the bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al)

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic complexes like Al(tmhd)₃.

¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of Al(tmhd)₃ are expected to be dominated by the signals from the organic 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. Due to the symmetry of the coordinated ligand, a relatively simple set of signals is anticipated. The ¹H NMR spectrum would primarily feature a sharp singlet for the methine proton (γ-proton) on the chelate ring and a prominent singlet for the chemically equivalent protons of the tert-butyl groups. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the methine carbon, and the quaternary and methyl carbons of the tert-butyl groups. The precise chemical shifts can provide insight into the electronic environment upon coordination to the aluminum center.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-butyl protons (-C(CH₃)₃) | ~1.2 | ~28 (methyl), ~40 (quaternary) |

| Methine proton (-CH-) | ~5.6 | ~95 |

| Carbonyl carbons (-C=O) | - | ~190 |

Note: The table presents expected chemical shift ranges based on the free ligand and general principles of coordination chemistry. Actual values may vary.

²⁷Al NMR

Direct observation of the metal center via ²⁷Al NMR provides valuable information about the coordination environment of the aluminum ion. Aluminum-27 is a quadrupolar nucleus (spin I = 5/2), which means its NMR signal is highly sensitive to the symmetry of the electric field gradient at the nucleus. nih.gov For a perfectly octahedral environment, a relatively sharp resonance is expected. However, any distortion from ideal symmetry, as might be found in Al(tmhd)₃, can lead to significant line broadening, making detection challenging. nih.gov The chemical shift for six-coordinate aluminum complexes typically falls within a well-defined range, providing confirmation of the coordination number.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the bonding within the Al(tmhd)₃ complex. The spectra are generally complex but can be interpreted by comparing them to the spectrum of the free ligand.

Upon chelation of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand to the aluminum center, significant changes in the vibrational frequencies of the C=O and C=C bonds of the ligand are observed. The distinct, strong C=O stretching band in the free ligand is replaced by a set of strong bands in the 1500-1600 cm⁻¹ region, which are attributed to the coupled C=C and C=O stretching modes of the delocalized π-system within the chelate ring. Vibrations involving the aluminum-oxygen (Al-O) bonds are expected at lower frequencies, typically in the range of 390-500 cm⁻¹. nih.gov Analysis of these vibrational modes confirms the coordination of the ligand to the metal center. nih.gov

| Vibrational Mode | Typical IR/Raman Frequency Range (cm⁻¹) |

| C-H stretching (tert-butyl) | 2900-3000 |

| Coupled C=O and C=C stretching | 1500-1600 |

| CH₃ bending | 1350-1480 |

| Al-O stretching | 390-500 |

Note: This table is based on data for the analogous compound Aluminum tris(acetylacetonate) and general assignments for metal β-diketonates. nih.gov

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the complex, confirming its identity and providing clues about its stability.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for analyzing intact coordination complexes from solution. For Al(tmhd)₃, the primary ion expected in the positive ion mode would be the molecular ion [Al(tmhd)₃]⁺ or, more commonly, an adduct with a cation from the solvent or an additive, such as [Al(tmhd)₃ + H]⁺ or [Al(tmhd)₃ + Na]⁺. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which would likely proceed through the sequential loss of the neutral tmhd ligands.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is another soft ionization technique, particularly useful for relatively non-polar and thermally stable compounds. In a MALDI-TOF experiment, Al(tmhd)₃ would be expected to show a prominent peak corresponding to the molecular ion [Al(tmhd)₃]⁺. Due to the high energy of the laser, some fragmentation, such as the loss of one or more ligands to form ions like [Al(tmhd)₂]⁺, may also be observed.

| Ion | Expected m/z (mass-to-charge ratio) | Technique |

| [Al(tmhd)₃]⁺ | ~576.8 | ESI-MS, MALDI-TOF |

| [Al(tmhd)₃ + H]⁺ | ~577.8 | ESI-MS |

| [Al(tmhd)₂]⁺ | ~393.4 | ESI-MS/MS, MALDI-TOF |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Isomerism

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of Al(tmhd)₃. The aluminum center is expected to be in a six-coordinate, distorted octahedral geometry, bonded to the six oxygen atoms from the three bidentate tmhd ligands.

For tris-bidentate octahedral complexes like Al(tmhd)₃, two possible geometric isomers exist:

Facial (fac): The three identical donor atoms of one type (e.g., the three C=O groups pointing "up") are located on one face of the octahedron, giving the molecule C₃ symmetry.

Meridional (mer): The three identical donor atoms are arranged in a plane that bisects the octahedron, resulting in C₁ symmetry.

Determining which isomer is present, or if a mixture exists in the crystal, is a key outcome of a single-crystal XRD study. The analysis also yields precise measurements of Al-O bond lengths and the bite angle of the chelating ligand, which are important parameters for understanding the stability and reactivity of the complex.

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline solid. It can be used to confirm the identity of a synthesized batch of Al(tmhd)₃ by comparing its experimental pattern to a reference pattern from a database or a pattern calculated from single-crystal data. researchgate.net

Furthermore, PXRD is crucial for identifying polymorphism—the existence of multiple crystal structures for the same compound. Different polymorphs can have different physical properties, and PXRD can distinguish between them. The technique is also a powerful tool for assessing the purity of a bulk sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern.

Thermal Analysis for Decomposition Behavior

Thermal analysis techniques are fundamental in determining the suitability of Al(tmhd)₃ as a precursor for methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods rely on the controlled decomposition of the precursor at specific temperatures.

Thermogravimetric Analysis (TGA) is a cornerstone technique for investigating the thermal stability and decomposition profile of Al(tmhd)₃. In a typical TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. This analysis reveals the temperatures at which the compound begins to decompose and the extent of mass loss at each stage.

For a metal-organic precursor like Al(tmhd)₃, TGA provides critical data on its volatility and decomposition pathway. An ideal precursor should be stable enough to be vaporized without premature decomposition but should decompose cleanly at the desired deposition temperature. The TGA curve for Al(tmhd)₃ would be expected to show a stable region at lower temperatures, followed by one or more mass loss steps corresponding to the volatilization and subsequent decomposition of the complex. The final residual mass at the end of the experiment would ideally correspond to the mass of pure aluminum oxide (Al₂O₃), indicating a clean conversion. The analysis helps in defining the temperature window for the deposition process, ensuring that the precursor is transported in the gas phase to the substrate surface before it thermally decomposes.

Table 1: Expected TGA Data for a Metal Beta-Diketonate Precursor

| Thermal Event | Onset Temperature (°C) | Mass Loss (%) | Resulting Species |

|---|---|---|---|

| Volatilization/Sublimation | ~150-250 | Variable | Gaseous Al(tmhd)₃ |

| Decomposition | >250 | Significant | Al₂O₃ + Organic Byproducts |

| Final Residue | >500 | Corresponds to Al₂O₃ | Stoichiometric Oxide |

Note: This table represents generalized expected values for a metal beta-diketonate precursor like Al(tmhd)₃, as specific experimental TGA curves are not broadly published.

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions in the material as a function of temperature. While TGA tracks mass changes, DSC detects endothermic and exothermic events, such as melting, crystallization, and decomposition.

For Al(tmhd)₃, a key thermal event is its melting point. Published data indicates that this compound has a melting point in the range of 264-267 °C. sigmaaldrich.com A DSC scan would reveal this transition as a sharp endothermic peak, signifying the heat absorbed by the sample to undergo the phase change from solid to liquid. The precise temperature and enthalpy of melting are important parameters for process control in deposition techniques where the precursor might be heated to a molten state.

Beyond melting, DSC can also detect exothermic peaks that may correspond to decomposition events. By comparing DSC and TGA data, a more complete picture of the thermal behavior can be constructed. For example, an exothermic peak in the DSC curve that coincides with a mass loss step in the TGA curve strongly suggests a decomposition reaction. This information is vital for understanding the reaction kinetics and ensuring the deposition process is energetically favorable.

Table 2: DSC Thermal Events for Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

| Thermal Event | Temperature Range (°C) | Type of Event |

|---|---|---|

| Melting | 264-267 | Endothermic |

Surface-Sensitive Characterization for Material Interfaces

When Al(tmhd)₃ is used to grow thin films, the characterization of the film's surface and the interface with the substrate is critical for device performance. Surface-sensitive techniques provide detailed information on elemental composition, chemical states, and surface topography at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. XPS is particularly valuable for analyzing the thin films of aluminum oxide (Al₂O₃) deposited using Al(tmhd)₃ as a precursor.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. For an Al₂O₃ film, high-resolution scans of the Al 2p and O 1s peaks are of primary interest. The position of the Al 2p peak, typically found around 74.0-74.4 eV, confirms the presence of aluminum in an oxidized state. strem.comsemanticscholar.org The O 1s peak can often be deconvoluted to distinguish between oxygen in the Al-O-Al lattice and oxygen in hydroxyl (Al-OH) groups or adsorbed water, which may be present as contaminants or intermediates. This allows for an assessment of the film's stoichiometry and purity.

Table 3: Representative XPS Binding Energies for Al₂O₃ Thin Films

| Element | Core Level | Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Aluminum | Al 2p | 74.0 - 74.4 | Confirms Al-O bonding in Al₂O₃ strem.comsemanticscholar.org |

| Oxygen | O 1s | ~531 | Corresponds to oxygen in the Al₂O₃ lattice |

Scanning Tunneling Microscopy (STM) is a technique capable of imaging surfaces at the atomic level. It is used to study the adsorption and arrangement of molecules on conductive substrates. In the context of film growth from organometallic precursors, STM can provide fundamental insights into the initial stages of nucleation and growth.

While specific STM studies on the surface adsorption of Al(tmhd)₃ are not widely available, the technique is broadly applied to understand how organometallic precursor molecules arrange themselves on a substrate surface. researchgate.netjk-sci.comsoton.ac.uk STM studies can reveal whether the molecules form an ordered monolayer, adsorb randomly, or dissociate upon contact with the surface at deposition temperatures. This information is crucial for controlling the growth mode of the thin film, whether it be layer-by-layer (Frank-van der Merwe), island formation (Volmer-Weber), or a combination of the two (Stranski-Krastanov). By understanding the precursor-surface interaction at the atomic scale, deposition parameters can be optimized to achieve films with desired properties.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. Unlike STM, AFM does not require a conductive sample, making it highly versatile for characterizing insulating or semiconducting thin films like Al₂O₃.

AFM is used extensively to evaluate the morphology of films grown from precursors such as Al(tmhd)₃. The technique can precisely measure key surface parameters, including average roughness, grain size, and the presence of defects like pinholes or cracks. sigmaaldrich.comereztech.com For many applications, such as in microelectronics or as protective coatings, a smooth, uniform, and defect-free film is essential. AFM analysis can show how deposition parameters (e.g., temperature, pressure, precursor flow rate) affect the film's surface texture. For instance, higher deposition temperatures can sometimes lead to increased surface roughness due to larger grain formation. ereztech.com The quantitative data provided by AFM is critical for quality control and for correlating the film's physical structure with its functional properties.

Table 4: Typical AFM Morphological Data for ALD-Grown Al₂O₃ Thin Films

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Root Mean Square (RMS) Roughness | < 1 nm | Indicates surface smoothness, crucial for optical and electronic applications sigmaaldrich.com |

| Grain Size | Variable (nm scale) | Influences film density and mechanical properties |

Theoretical and Computational Investigations of Aluminum Tris 2,2,6,6 Tetramethyl 3,5 Heptanedionate

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules like Al(thd)₃. wikipedia.orgscispace.com DFT calculations allow for the prediction of various molecular properties from first principles, offering a detailed understanding of the compound's behavior. scispace.com

DFT calculations have been instrumental in determining the equilibrium structure of Al(thd)₃. These studies have shown that the molecule adopts a D₃ symmetry in its equilibrium state. researchgate.net This geometry is characterized by the aluminum atom being coordinated to the three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands in a propeller-like arrangement.

Experimental techniques such as X-ray crystallography and gas-phase electron diffraction (GED) have corroborated these theoretical findings, showing a molecular structure that is very close to the calculated D₃ symmetry. researchgate.net The consistency between theoretical predictions and experimental observations validates the accuracy of the DFT approach for this system.

Table 1: Selected Bond Distances in Al(thd)₃ from Gas Electron Diffraction Data researchgate.net

| Bond | Distance (r h1) in Å |

| Al–O | 1.891(4) |

| C–O | 1.270(3) |

| C–C (ring) | 1.406(3) |

This table presents bond distances as determined by gas electron diffraction, which are in good agreement with DFT calculations.

Understanding the interaction of Al(thd)₃ with various substrate surfaces is crucial for its application in thin film deposition. DFT calculations have been employed to investigate the adsorption energies and reaction pathways of related β-diketonate ligands, such as 2,2,6,6-tetramethyl-3,5-heptanedione (dpmH), on silicon surfaces. researchgate.net These studies reveal that the molecule can chemisorb in multiple configurations, and DFT helps in identifying the most stable adsorption products. researchgate.net

For instance, studies on the adsorption of dpmH on Si(100)-2x1 surfaces have identified several distinct chemisorbed species. researchgate.net DFT calculations of the structures and adsorption energies of various possible addition products have been used to propose unique bonding assignments for the experimentally observed features. researchgate.net This information is vital for understanding the initial stages of film growth in CVD and ALD processes.

Furthermore, computational studies have explored the adsorption of similar precursors on aluminum oxide surfaces. tue.nl These investigations provide insights into the blocking mechanisms of inhibitors in area-selective ALD, where understanding adsorption energies is key to controlling deposition. tue.nl The reaction pathways for the adsorption of related aluminum precursors, like trimethylaluminum (B3029685) (TMA), on surfaces such as AlN have also been modeled, revealing competing decomposition pathways that influence surface coverage. diva-portal.orgrsc.org

The nature of the bond between the central aluminum atom and the heptanedionate ligands is a key determinant of the compound's stability and reactivity. Energy Decomposition Analysis (EDA), a method often used in conjunction with DFT, allows for the dissection of the total interaction energy into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction. tandfonline.comacs.orgscm.comacs.org

While specific EDA studies on Al(thd)₃ are not extensively detailed in the provided context, the principles of metal-ligand bonding in similar β-diketonate complexes have been studied. The bonding is generally considered to have significant covalent character, arising from the overlap of metal and ligand orbitals. dalalinstitute.com The strength and nature of this bonding can be correlated with structural parameters like bond lengths. chalmers.se A comprehensive analysis of metal-ligand bond dissociation energies for various complexes has been compiled, highlighting the factors that influence bond strength, including chelation and steric interactions, which are relevant to the bulky ligands in Al(thd)₃. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of systems over time. genisim.commdpi.comisma-isaac.beaip.org MD simulations can model the movement of atoms and molecules, providing insights into processes like diffusion, conformational changes, and thermal vibrations.

For systems relevant to Al(thd)₃, MD simulations can be used to study the behavior of the precursor molecules in the gas phase during CVD/ALD, their transport to the substrate surface, and their subsequent interactions. While specific MD simulation results for Al(thd)₃ are not detailed in the provided search results, the methodology is broadly applicable to understanding the complex dynamic processes in deposition systems. genisim.com For example, simulations can help in understanding the dynamic response of aluminum reduction cells, which involves complex mass and heat balance equations. genisim.com

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly using DFT, is crucial for elucidating reaction mechanisms by identifying and characterizing reaction intermediates and transition states. diva-portal.orgmdpi.com This is particularly important for understanding the decomposition of Al(thd)₃ and the subsequent formation of aluminum-containing films.

Studies on related systems provide a framework for how such modeling can be applied. For example, quantum chemical modeling of the surface chemistry of trimethylaluminum (TMA) in ALD of AlN has identified competing decomposition pathways and their corresponding transition states. diva-portal.orgrsc.org Similarly, investigations into the adsorption and decomposition of other organic molecules on aluminum surfaces have detailed the reaction pathways and the energetics of intermediates. acs.org For the precursor ligand itself, studies on the interaction of 2,2,6,6-tetramethyl-3,5-heptanedione with silicon surfaces have used DFT to map out a network of common intermediate reactions. researchgate.net

Computational Prediction of Photophysical Properties

Computational methods are also valuable for predicting the photophysical properties of molecules, such as their absorption and emission spectra. researchgate.netrsc.orgaps.orgacs.orgmdpi.com Time-dependent DFT (TD-DFT) is a common approach for calculating excited-state properties and predicting photoluminescence.

While the primary application of Al(thd)₃ is not in photoluminescence, computational studies on related aluminum complexes demonstrate the capability of these methods. For instance, DFT and TD-DFT studies have been used to rationalize the luminescence behavior of aluminum(III) complexes with other ligands, correlating the electronic structure with the observed photophysical properties. researchgate.net These studies often analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps to understand electronic transitions. researchgate.net The principles from these studies could be applied to Al(thd)₃ to predict its optical properties if needed.

Reactivity and Decomposition Mechanisms of Aluminum Tris 2,2,6,6 Tetramethyl 3,5 Heptanedionate Complexes

Thermal Decomposition Pathways and Kinetics in Vapor Phase Deposition

The utility of metal β-diketonate complexes like Al(tmhd)₃ as precursors for processes such as metal-organic chemical vapor deposition (MOCVD) is fundamentally linked to their thermal properties. researchgate.net These compounds must be volatile enough to be transported into the reaction chamber and stable enough to avoid premature decomposition. researchgate.net

Al(tmhd)₃ is noted to be a suitable precursor for CVD, indicating it possesses adequate thermal stability under typical deposition conditions. researchgate.net The decomposition of metal β-diketonates in the gas phase is a complex process that can proceed through various pathways. General studies on similar metal-organic precursors suggest that decomposition can be initiated by the homolysis of metal-ligand bonds, leading to the formation of free radicals. ibm.com The fragmentation of the ligand itself can also occur. The specific kinetics and mechanisms are highly dependent on factors like temperature, pressure, and the presence of reactive gases. While detailed kinetic parameters for the gas-phase decomposition of Al(tmhd)₃ are not extensively documented in the provided sources, its successful use in deposition implies that its decomposition can be controlled to yield desired materials. The thermal behavior of analogous compounds, such as those of cobalt and zirconium, has been studied to establish reliable temperature regimes for deposition processes. researchgate.netresearchgate.net

Ligand Exchange and Substitution Reactions

Ligand exchange reactions are fundamental to the chemistry of coordination complexes, including aluminum β-diketonates. dss.go.th These reactions involve the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. For aluminum complexes, the exchange of ligands is a key elementary reaction that can occur both in solution and at surfaces. dss.go.th

The general mechanism can be represented as: Al(L)₃ + 3 L' → Al(L')₃ + 3 L where L is the original ligand (tmhd) and L' is the incoming ligand.

Hydrolytic Reactivity and Stability in Different Environments

Al(tmhd)₃ is susceptible to hydrolysis, a reaction with water that can lead to the decomposition of the complex and the formation of aluminum hydroxides and other species. The stability of the complex in different environments is largely dictated by the presence of moisture and the pH of the medium.

The hydrolysis process typically begins with the substitution of a tmhd ligand by a water molecule, followed by deprotonation to form a hydroxide (B78521) ligand. This process can continue, leading to the formation of various monomeric, dimeric, and polymeric aluminum-oxo/hydroxo species. scispace.comnih.gov The speciation of aluminum in aqueous environments is highly dependent on pH. researchgate.net

Acidic Conditions (pH < 4.0): In acidic solutions, the hydrolysis is limited. The predominant species are often free Al³⁺ ions and simple monomeric or dimeric hydroxo forms like [Al(OH)]²⁺ and [Al₂(OH)₂]⁴⁺. nih.govresearchgate.net

Mildly Acidic to Neutral Conditions (pH 4.0 - 6.0): As the pH increases, hydrolysis and polymerization processes are accelerated. nih.gov Monomeric and dimeric species polymerize into small and then larger polymeric aluminum species. nih.gov Eventually, this leads to the precipitation of amorphous aluminum hydroxide, Al(OH)₃. nih.gov The structure of the aluminum hydroxide formed can also depend on temperature, with bayerite often forming at lower temperatures and boehmite at higher temperatures. powdermat.org

Alkaline Conditions (pH > 7.0): In alkaline environments, the precipitated Al(OH)₃ can redissolve to form the soluble aluminate ion, [Al(OH)₄]⁻. researchgate.net

The hydrolytic sensitivity means that Al(tmhd)₃ should be handled in anhydrous conditions to maintain its integrity. lookchem.com

| pH Range | Predominant Aluminum Species during Hydrolysis |

| < 4.0 | Free Al³⁺, Monomeric [Al(OH)]²⁺, Dimeric [Al₂(OH)₂]⁴⁺ |

| 4.0 - 5.0 | Small polymeric species (e.g., Al₃-Al₅) |

| 5.0 - 6.0 | Median to large polymeric species, precipitation of Al(OH)₃ |

| > 7.0 | Soluble [Al(OH)₄]⁻ (aluminate) |

This table is a generalized representation based on studies of aluminum salt hydrolysis. nih.govresearchgate.net

Surface Adsorption and Reaction Mechanisms on Semiconductor and Oxide Substrates

In vapor deposition processes like Atomic Layer Deposition (ALD) and MOCVD, the interaction between the precursor molecule and the substrate surface is critical. The surface chemistry of Al(tmhd)₃ on semiconductor (e.g., silicon) and oxide substrates typically involves reactions with surface functional groups, most commonly hydroxyl (-OH) groups. youtube.comresearchgate.net

The generally accepted mechanism for the adsorption of metal-organic precursors on hydroxylated surfaces involves a ligand-exchange reaction. aip.orgresearchgate.net

Adsorption: The Al(tmhd)₃ molecule physisorbs onto the substrate surface.

Ligand Exchange: The aluminum center reacts with a surface hydroxyl group. A proton from the surface -OH group combines with one of the tmhd ligands to form the neutral H(tmhd) molecule, which is released as a byproduct. The aluminum atom then forms a covalent bond with the surface oxygen atom.

This can be represented as: Surface-OH + Al(tmhd)₃ → Surface-O-Al(tmhd)₂ + H(tmhd)

This reaction anchors the aluminum complex to the surface. youtube.com In ALD, this half-reaction is self-limiting; the reaction terminates once all the available surface hydroxyl sites have reacted. youtube.com Subsequent steps in the ALD cycle would involve introducing a co-reactant (like water or ozone) to react with the remaining tmhd ligands and restore the hydroxylated surface for the next cycle. nih.govnih.gov While trimethylaluminum (B3029685) (TMA) is a more commonly studied precursor for aluminum oxide ALD, the fundamental surface reaction mechanisms involving ligand exchange with surface hydroxyls are analogous for β-diketonate precursors. researchgate.netnih.gov

Academic Research Applications in Materials Science and Catalysis

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Aluminum 3,5-heptanedionate and its derivatives, particularly aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Al(thd)₃), a closely related compound, have been investigated as precursors for the deposition of aluminum-containing thin films through CVD and ALD. researchgate.net These techniques are crucial for the fabrication of microelectronic devices and protective coatings. nih.govazonano.com

Growth of Aluminum Oxide (Al₂O₃) Thin Films

In the realm of materials science, this compound is explored as a precursor for the growth of aluminum oxide (Al₂O₃) thin films. The deposition of Al₂O₃ coatings is significant due to the material's desirable properties, such as high hardness, wear resistance, and electrical insulation. researchgate.netgoogle.com

Research has demonstrated the deposition of crystalline Al₂O₃ films at relatively low temperatures by the pyrolysis of aluminum β-diketonates like aluminum tris-acetylacetonate [Al(acac)₃] and Al(thd)₃. researchgate.net These films have been successfully grown on substrates such as TiN-coated tungsten carbide (TiN/WC) and silicon (Si(100)) at temperatures ranging from 500-1100°C. researchgate.net The crystallinity of the films at these lower temperatures is attributed to a growth process that may involve the melting of the metal-organic precursor on the hot substrate surface. researchgate.net

| Precursor | Deposition Temperature (°C) | Substrate | Resulting Film | Key Finding |

|---|---|---|---|---|

| Aluminum tris(tetramethyl-heptanedionate) [Al(thd)₃] | 500-1100 | TiN/WC, Si(100) | Crystalline Al₂O₃ | Achieved crystalline films at lower temperatures than conventional methods. researchgate.net |

| Aluminum tris-acetylacetonate [Al(acac)₃] | 500-1100 | TiN/WC, Si(100) | Crystalline Al₂O₃ | Demonstrated the viability of β-diketonate precursors for Al₂O₃ MOCVD. researchgate.net |

Fabrication of Doped Aluminum Oxide Films (e.g., Erbium-doped alumina)

The incorporation of rare-earth elements like erbium into alumina films can impart specific optical properties, making them useful for applications in optical amplifiers and other photonic devices. While specific studies detailing the use of this compound for this purpose are not prevalent, the general principles of using metal β-diketonate precursors in CVD and ALD can be extended to the fabrication of doped films. In such processes, a volatile precursor for the dopant element would be co-introduced with the aluminum precursor into the deposition chamber.

Deposition of Ternary Metal Oxide Materials

Ternary metal oxides, which contain aluminum and two other metals, are a class of materials with a wide range of tunable electronic and optical properties. The synthesis of these materials as thin films can be achieved using CVD or ALD by employing multiple precursor sources. For instance, a hetero-bimetallic alkoxide, CrAl₃(OⁱPr)₁₂, has been synthesized and used as a single-source precursor for chromia-alumina films. This demonstrates the feasibility of using multi-metal precursors for depositing complex oxides. While direct research on this compound for ternary oxide deposition is limited, its compatibility with other metal precursors in a co-deposition process is an area of potential academic exploration.

Design Principles for Volatile and Thermally Stable Precursors

The success of CVD and ALD processes heavily relies on the properties of the precursor molecules. vaporpulse.com Ideal precursors should exhibit high volatility to ensure efficient transport to the substrate and thermal stability to prevent premature decomposition in the gas phase. azonano.com Metal β-diketonates, including this compound and its derivatives, are often favored due to their relatively high volatility and good thermal stability. researchgate.net

Key design principles for such precursors include:

Ligand Design: The organic ligands attached to the metal center play a crucial role in determining the precursor's volatility and decomposition characteristics. Bulky alkyl groups on the β-diketonate ligand, such as in Al(thd)₃, can enhance volatility and stability.

Thermal Stability: A detailed thermal analysis, often using techniques like thermogravimetric analysis (TGA), is essential to determine the temperature window for stable precursor delivery and deposition. For example, a detailed thermal analysis of Al(thd)₃ and Al(acac)₃ was conducted to evaluate their suitability for the CVD of Al₂O₃ films. researchgate.net

Reactivity: The precursor must be sufficiently reactive on the substrate surface to ensure efficient film growth but stable enough to avoid gas-phase reactions. vaporpulse.com

| Precursor Property | Importance in CVD/ALD | Example from Related Compounds |

|---|---|---|

| Volatility | Ensures efficient transport of the precursor to the substrate. | Metal β-diketonates are generally volatile, making them suitable for these processes. researchgate.net |

| Thermal Stability | Prevents premature decomposition in the gas phase, leading to better film quality. | Thermal analysis of Al(thd)₃ and Al(acac)₃ confirmed their suitability for CVD. researchgate.net |

| Reactivity | Dictates the efficiency of the surface reactions and film growth rate. | Precursors must react aggressively with surface groups to achieve saturation in ALD. vaporpulse.com |

Catalysis in Organic Synthesis and Polymerization

In addition to its role in materials science, aluminum complexes are widely studied as catalysts in organic synthesis, particularly in polymerization reactions. Aluminum-based catalysts are attractive due to their low cost and ability to produce polymers with controlled molecular weights and narrow polydispersity indices. tandfonline.comresearchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide, ε-Caprolactone)

Aluminum complexes have been extensively investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL). tandfonline.commdpi.com While specific studies focusing solely on this compound as a catalyst are not widely reported, the broader class of aluminum complexes, including those with various ligands, has been the subject of intensive research. tandfonline.comresearchgate.net

The general mechanism for ROP initiated by aluminum alkoxide complexes involves the coordination of the cyclic ester to the aluminum center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the ester, leading to the opening of the ring and propagation of the polymer chain. nih.gov

Numerous studies have explored how the ligand environment around the aluminum center influences the catalytic activity and stereoselectivity of the polymerization. tandfonline.comtandfonline.commdpi.com For instance, aluminum complexes bearing salicylaldiminato, amine-bis(phenolate), and benzothiazole ligands have all been shown to be effective catalysts for the ROP of lactide and ε-caprolactone. mdpi.comrsc.orged.ac.uk The steric and electronic properties of these ligands can be tuned to control the polymerization rate and the microstructure of the resulting polymer. tandfonline.com

Hydroboration Reactions

Hydroboration, the addition of a hydrogen-boron bond across an unsaturated C-C bond, is a cornerstone of organic synthesis. While traditionally not associated with aluminum catalysis, recent studies have demonstrated the potential of aluminum complexes in this area scispace.comscispace.com. Aluminum complexes can catalyze the hydroboration of alkenes and alkynes using reagents like pinacolborane (HBpin) scispace.comrsc.org.

This catalytic process typically proceeds with high regioselectivity, yielding the anti-Markovnikov product exclusively scispace.comrsc.org. The reaction is believed to proceed through an aluminum hydride active species rsc.org. The use of earth-abundant and low-toxicity aluminum as a catalyst presents a sustainable alternative to precious metal catalysts traditionally used for these transformations scispace.comresearchgate.net. A variety of aluminum complexes, including those with β-diketimine ligands, have shown efficacy, suggesting that β-diketonate complexes like this compound could also be viable catalysts for these reactions scispace.com.

Applications in Oxidation and Reduction Reactions (e.g., Epoxidation, Hydrocarbon Oxidation)

Aluminum-based materials have found application as catalysts in oxidation reactions. For instance, inexpensive alumina (Al₂O₃) can serve as a catalyst for the epoxidation of various alkenes using hydrogen peroxide as the oxidant researchgate.net. This heterogeneous system is effective for a range of substrates, from terpenes to simple cycloalkenes researchgate.net.

In the context of hydrocarbon oxidation, palladium catalysts supported on alumina (Pd/Al₂O₃) are used for the low-temperature oxidation of hydrocarbons like propane nsf.gov. In these systems, the alumina acts as a support material that influences the properties and activity of the primary palladium catalyst. It is important to note that these examples utilize aluminum in the form of its oxide, a heterogeneous catalyst, rather than a discrete, soluble molecular complex like this compound. Research into the use of such molecular aluminum complexes for direct oxidation catalysis is less common, as the reactions are often catalyzed by redox-active metals.

Carbon-Carbon Bond Formation (e.g., Olefin Metathesis)

Carbon-carbon bond formation is fundamental to organic synthesis. Olefin metathesis is a powerful reaction for the rearrangement of alkene fragments, involving the breaking and reforming of carbon-carbon double bonds wikipedia.org. While the primary catalysts for olefin metathesis are typically complexes of transition metals like ruthenium, molybdenum, and tungsten, organoaluminum compounds play a crucial role as co-catalysts in early, heterogeneous catalytic systems wikipedia.orglibretexts.orgalfachemic.com.

In these systems, a high-valent transition metal halide (e.g., WCl₆) is activated in-situ by an organoaluminum compound, such as ethylaluminum dichloride (EtAlCl₂) wikipedia.orgalfachemic.com. The aluminum compound acts as an alkylating agent and a Lewis acid, helping to generate the active metal-carbene species that initiates the metathesis catalytic cycle. Therefore, while compounds like this compound are not the primary metathesis catalysts themselves, the broader class of organoaluminum reagents is integral to certain industrial metathesis applications.

Research on Luminescent Aluminum Complexes and Photophysical Properties

Aluminum complexes, particularly those with organic ligands capable of absorbing and transferring energy, are of great interest for their luminescent properties. While research on this compound is sparse, extensive studies on related aluminum β-diketiminate and β-diketonate complexes provide significant insight into their photophysical behavior researchgate.netmdpi.comnih.gov.

These complexes can exhibit strong luminescence, with emission colors that can be tuned by modifying the ligand structure researchgate.net. Key photophysical properties investigated include:

Fluorescence and Phosphorescence : Upon excitation with UV light, these molecules can relax to the ground state by emitting light through fluorescence (a rapid process) or phosphorescence (a slower process) researchgate.netmdpi.com.

Quantum Yield : This measures the efficiency of the emission process. Some aluminum complexes exhibit high quantum yields, making them efficient light emitters mdpi.com.

Crystallization-Induced Emission (CIE) : Some aluminum β-diketiminate complexes are non-emissive in solution but become brightly luminescent in the crystalline state mdpi.com. This phenomenon is attributed to the restriction of intramolecular motions and vibrations in the solid state, which would otherwise provide non-radiative decay pathways for the excited state energy mdpi.com.

Mechanofluorochromism : This is a phenomenon where the emission color of a material changes upon the application of a mechanical force, such as grinding. This has been observed in some β-diketonate complexes, where grinding a crystalline powder can disrupt the molecular packing and alter the fluorescence emission nih.gov.

The nature of the chelating group and other substituents on the ligand has a crucial influence on these photophysical properties nih.gov. For example, studies on aluminum β-diketiminate complexes have shown that the presence of heavy atoms like bromine or iodine can promote phosphorescence even at room temperature researchgate.net.

| Photophysical Phenomenon | Description | Relevance to Aluminum β-Diketonate/Diketiminate Complexes |

|---|---|---|

| Fluorescence | Rapid emission of light from an excited singlet state. | Commonly observed in solution and solid states. researchgate.netmdpi.com |

| Phosphorescence | Slower emission of light from an excited triplet state. | Observed at low temperatures (77 K) or at room temperature in the solid state, sometimes enhanced by heavy atoms. researchgate.netmdpi.com |

| Quantum Yield (Φ) | Efficiency of light emission (photons emitted / photons absorbed). | Can be high; values up to 0.92 have been reported for some complexes in a frozen solution at 80 K. mdpi.com |

| Crystallization-Induced Emission (CIE) | Compound is non-emissive in solution but luminescent in the solid state. | Observed in some β-diketiminate complexes due to restriction of molecular motion. mdpi.com |

| Mechanofluorochromism | Change in emission color upon mechanical grinding. | Observed in related β-diketonate systems, indicating sensitivity of emission to molecular packing. nih.gov |

Exploration of Luminescence Quantum Yields and Excited State Dynamics

The photoluminescent properties of aluminum complexes are a subject of intensive investigation. While specific data for this compound is not extensively detailed in readily available literature, the broader family of aluminum complexes, including those with β-diketonate ligands, offers insights into its potential behavior. The luminescence in such compounds is often tunable by modifying the electronic structure of the ligand moieties. For instance, in related aluminum complexes like tris(8-quinolinolato)aluminum (Alq3) and its derivatives, altering the ligand structure can shift emission across the visible spectrum. rsc.org

The photoluminescence quantum yield (PLQY), a critical parameter for luminescent materials, is known to be influenced by the substituents on the aluminum center. For example, in certain dihaloaluminum complexes, a heavy atom effect from bromine and iodine can lead to significant room-temperature phosphorescence (RTP), with one diiodoaluminum complex exhibiting a high phosphorescence quantum yield of 0.54. nih.gov In contrast, dialkylaluminum analogues of the same complex are essentially non-emissive in the crystalline state. nih.gov This suggests that the quantum yield of this compound could be sensitive to its specific chemical environment and aggregation state. Theoretical calculations on some aluminum complexes suggest that alkyl substituents can lead to significant structural relaxation in the excited state, promoting non-radiative quenching processes and thus lowering the quantum yield. nih.gov

Table 1: Photophysical Properties of Selected Aluminum Complexes

| Complex | Emission Type | Quantum Yield (Φ) | Notes |

| LAlI (a diiodoaluminum complex) | Room-Temperature Phosphorescence | 0.54 | The heavy atom effect of iodine enhances phosphorescence. nih.gov |

| LAlMe and LAlEt (dialkylaluminum complexes) | Non-emissive in crystalline state | < 0.01 | Alkyl substituents are suggested to promote non-radiative decay. nih.gov |

| Aluminum complex of 11H-indolo[3,2-c]quinolin-4-ol | Fluorescence | 3.1–3.5 times higher than Alq3 | Demonstrates deep blue emission. rsc.org |

| Al(3-HF)₂ (3-hydroxyflavone ligand) | Blue Fluorescence | 29.42% | Multi-color luminescence can be achieved by ligand tuning. nih.gov |

| Al(DCHQ)₃ (5,7-dichloro-8-hydroxyquinoline ligand) | Green Fluorescence | 37.00% | Illustrates the influence of the ligand on emission color. nih.gov |

This table presents data for various aluminum complexes to illustrate general principles, as specific data for this compound is not detailed in the provided search results.

Studies of Crystallization-Induced Emission (CIE) Phenomena

Crystallization-induced emission (CIE) is a photophysical phenomenon where a material that is weakly or non-emissive in solution or as an amorphous solid becomes highly luminescent upon crystallization. nih.govacs.org This effect is often attributed to the restriction of intramolecular vibrations and rotations in the crystalline state, which minimizes non-radiative decay pathways and enhances radiative emission. nih.gov

While the CIE phenomenon has been observed in a variety of materials, including pure organic compounds and metal nanoclusters, its specific study in this compound is not widely reported. nih.govnih.gov However, the principles of CIE are relevant to aluminum complexes in general. The transition from a disordered state to a well-ordered crystalline lattice can significantly impact the photoluminescent properties. For instance, some organic luminogens exhibit a unique phenomenon of crystallization-induced dual emission (CIDE), where both fluorescence and phosphorescence are simultaneously enhanced upon crystallization. nih.gov This is in contrast to the more common aggregation-caused quenching (ACQ) observed in many conventional chromophores. nih.gov

The mechanism behind CIE often involves the formation of specific intermolecular interactions, such as C–H⋯π interactions, in the crystalline state. nih.gov These interactions can lock the molecular conformation and suppress the vibrational and rotational modes that would otherwise lead to non-radiative energy dissipation. The study of how crystal packing and intermolecular forces influence the emission properties of aluminum complexes is an active area of research.

Mechanisms of Energy Transfer in Lanthanide-Sensitized Systems

This compound, as a β-diketonate complex, can be relevant in the context of lanthanide-sensitized luminescence. In these systems, an organic ligand, often a β-diketonate, acts as an "antenna" to absorb light and then transfer the excitation energy to a lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. acs.orgdiva-portal.org This process, known as the antenna effect, is crucial because lanthanide ions themselves have very low absorption cross-sections. oaepublish.com

The primary mechanisms of energy transfer from the ligand to the lanthanide ion are the Förster and Dexter mechanisms. diva-portal.org The Dexter energy transfer is a short-range, double electron-exchange mechanism that requires orbital overlap between the donor (ligand) and the acceptor (lanthanide ion). diva-portal.org The Förster mechanism is a long-range dipole-dipole interaction. In lanthanide complexes, the energy transfer typically occurs from the triplet state of the ligand to the emissive state of the lanthanide ion. researchgate.net

Formation of Coordination Polymers and Metallosupramolecular Architectures

The ability of metal ions and organic ligands to self-assemble into well-defined, ordered structures is the foundation of coordination polymer and metallosupramolecular chemistry. This compound can serve as a building block in the construction of these complex architectures.

Design Principles for Multi-Metallic Complexes and Frameworks

The design of multi-metallic complexes and frameworks relies on the controlled assembly of metal centers and bridging ligands. The structure and properties of the resulting architecture are dictated by the coordination preferences of the metal ion and the geometry and connectivity of the ligand. In the case of aluminum, which typically adopts a six-coordinate geometry, the 3,5-heptanedionate ligand can act as a chelating ligand to a single metal center.

To form multi-metallic structures, ligands with multiple binding sites are often employed. Research into multinuclear aluminum complexes has shown that controlling the metal-metal distance, ligand structure, and substituents is crucial for their catalytic activity and structural integrity. researchgate.net For example, bimetallic aluminum complexes have been synthesized using multidentate ligands that create distinct coordination pockets for each metal center. researchgate.net While not specifically using 3,5-heptanedionate as the primary ligand, these studies provide a blueprint for how one might incorporate it into larger, multi-metallic assemblies, potentially in conjunction with other bridging ligands. The principles of self-assembly, where thermodynamically stable products are formed from the reaction of metal salts and ligands, are central to the synthesis of these complex structures.

Investigation of Host-Guest Interactions within Supramolecular Structures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov Metallosupramolecular architectures can form cavities or channels that are capable of encapsulating smaller "guest" molecules, leading to host-guest complexes. nih.govnih.gov These interactions are of great interest for applications in sensing, catalysis, and materials science. mdpi.com

The investigation of host-guest interactions within supramolecular structures often involves techniques like single-crystal X-ray diffraction to determine the precise arrangement of the host and guest molecules. The binding of a guest molecule can be driven by size and shape complementarity with the host's cavity, as well as specific non-covalent interactions. nih.gov For instance, in some metallosupramolecular cages, the encapsulation of a guest can influence the magnetic properties of the host framework. nih.govrsc.org

While specific examples of this compound forming host-guest systems are not detailed in the provided search results, the general principles are applicable. The bulky tert-butyl groups of the related Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum could, in principle, create voids in the crystal lattice that might accommodate small solvent or gas molecules. The study of such potential host-guest interactions would provide further insight into the solid-state behavior of this compound.

Precursors for Advanced Electronic Materials Research

This compound and related aluminum β-diketonate complexes are valuable precursors in the fabrication of advanced electronic materials. americanelements.com Their utility stems from their volatility and ability to decompose cleanly to form aluminum-containing thin films.

These organometallic compounds are used in techniques such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) to grow thin films of aluminum oxide or other aluminum-containing materials. materion.com These films are critical components in a variety of electronic devices, including advanced memory and semiconductor power devices. materion.com The choice of precursor is crucial for controlling the properties of the deposited film, such as its thickness, composition, and morphology.

Aluminum is a desirable material for electronics due to its low cost, high conductivity, and resistance to electromigration. researchgate.net However, the development of suitable precursors that are stable yet reactive under controlled conditions is a significant area of research. researchgate.net Aluminum β-diketonates like this compound offer a balance of volatility and thermal stability that makes them attractive for these applications.

Semiconductor Material Fabrication

In the fabrication of semiconductor devices, the deposition of high-quality aluminum oxide (Al2O3) thin films is crucial for various applications, including as gate dielectrics, passivation layers, and insulating films. mdpi.com Aluminum β-diketonates, such as this compound and its more commonly studied derivative, Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Al(thd)3], are effective precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of these films. researchgate.net

The use of these precursors offers an alternative to the more conventional and highly pyrophoric precursor, trimethylaluminum (B3029685) (TMA). nih.gov The thermal decomposition of this compound and related compounds on a heated substrate leads to the formation of crystalline Al2O3 films at relatively low temperatures. researchgate.net Research comparing different aluminum β-diketonates has provided insights into how the molecular structure of the precursor affects the deposition process and the properties of the resulting film.

A study on the MOCVD of Al2O3 films using Aluminum tris-acetylacetonate [Al(acac)3] and Al(thd)3 as precursors demonstrated that crystalline films could be deposited on silicon and tungsten carbide substrates at temperatures ranging from 500-1100°C. researchgate.net The growth process is thought to involve the melting of the precursor on the hot growth surface. researchgate.net Such studies are critical for optimizing deposition conditions to achieve desired film characteristics, such as crystallinity and microstructure, which are vital for semiconductor device performance.

Table 1: Comparison of Aluminum Precursors for Al2O3 Thin Film Deposition

| Precursor | Deposition Technique | Typical Deposition Temperature (°C) | Resulting Film | Key Characteristics |

|---|---|---|---|---|

| This compound (and derivatives) | MOCVD/ALD | 400-1100 | Crystalline Al2O3 | Good thermal stability, non-pyrophoric alternative to TMA. researchgate.net |

| Trimethylaluminum (TMA) | ALD | 100-300 | Amorphous Al2O3 | Highly reactive, pyrophoric, allows for low-temperature deposition. nih.govrsc.org |

Optical Coating Development

The development of advanced optical coatings relies on the ability to deposit thin films with precise control over their thickness, refractive index, and uniformity. Atomic Layer Deposition (ALD) is a particularly suitable technique for these applications due to its self-limiting growth mechanism. researchgate.net Aluminum oxide is a commonly used material for optical coatings due to its transparency over a wide spectral range and good environmental stability. nih.gov

Aluminum β-diketonates, including this compound, are considered as precursors for the ALD of Al2O3. Their utility in this context is due to their sufficient volatility and reactivity with co-reactants like water or ozone. While much of the literature focuses on TMA for Al2O3 ALD, the exploration of alternative precursors like β-diketonates is driven by the need for safer and more stable chemical sources. researchgate.net

The properties of the deposited Al2O3 films, such as their refractive index and density, are critical for the performance of optical coatings. Research has shown that the choice of precursor and deposition parameters can influence these properties. For instance, Al2O3 films deposited by ALD typically have a refractive index of around 1.6 at 2 eV. nih.gov The ability to tune these properties by selecting appropriate precursors and process conditions is a key area of research in optical coating development.

In the broader context of catalysis, while specific studies on this compound are not abundant, aluminum-based compounds, in general, are known to be effective catalysts for a range of organic transformations. researchgate.netresearchgate.net The catalytic activity often stems from the Lewis acidity of the aluminum center. Aluminum oxide itself is a widely used catalyst support and, in some cases, a catalyst for processes like oxidation, hydrogenation, and dehydrogenation. mdpi.com

Future Directions and Emerging Research Avenues for Aluminum Tris 2,2,6,6 Tetramethyl 3,5 Heptanedionate

Development of Novel Ligand Architectures for Tunable Properties

A primary avenue for advancing the utility of aluminum precursors lies in the strategic design of their ligand frameworks. The 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in Al(tmhd)₃ provides good volatility and thermal stability, but future applications demand a finer tuning of properties. Research is moving towards creating novel β-diketonate and other ancillary ligands to control the physical and chemical characteristics of the aluminum complex.

Key research efforts will likely focus on:

Steric and Electronic Modifications: Introducing bulky or electron-withdrawing/donating groups onto the β-diketonate backbone can significantly alter the precursor's volatility, thermal stability, and reactivity. ucl.ac.ukrsc.org For instance, sterically hindered ligands can prevent the formation of undesirable oligomers, which can impede deposition processes. researchgate.net The electronic properties of the ligands play a crucial role in the stability and reactivity of the resulting aluminum complexes. ucl.ac.uk

Heteroleptic Precursors: The development of heteroleptic complexes, which contain more than one type of ligand, offers a pathway to combine desirable properties from different ligands into a single precursor molecule. schrodinger.com This approach allows for a compromise between conflicting chemical requirements, such as high reactivity and thermal stability.

Fluorinated Ligands: The use of fluorinated β-diketonate ligands is a known strategy to increase the volatility of metal complexes. nih.gov Future work could explore novel fluorinated architectures to lower deposition temperatures for sensitive substrates.

Redox-Active and Functional Ligands: Incorporating redox-active moieties or other functional groups into the ligand structure can impart new functionalities to the aluminum complex. brynmawr.edu This could lead to precursors that are responsive to external stimuli or can participate in a wider range of chemical transformations.

| Ligand Modification Strategy | Anticipated Effect on Precursor Property | Potential Application |

|---|---|---|

| Increased Steric Hindrance | Enhanced thermal stability, prevention of oligomerization | Improved film quality in Chemical Vapor Deposition (CVD) |

| Introduction of Fluorinated Groups | Increased volatility | Low-temperature Atomic Layer Deposition (ALD) |

| Use of Heteroleptic Ligands | Tunable reactivity and stability | Area-selective ALD |

| Incorporation of Redox-Active Moieties | New electronic properties and reactivity | Novel catalytic cycles |

In-Situ Spectroscopic Techniques for Reaction Monitoring during Deposition and Catalysis

A deeper understanding of the reaction mechanisms at the molecular level is critical for optimizing deposition processes and catalytic cycles. The development and application of in-situ spectroscopic techniques are paramount for gaining real-time insights into the behavior of Al(tmhd)₃ and its derivatives under reaction conditions.

Future research will increasingly rely on:

Spectroscopic Ellipsometry (SE): This non-invasive optical technique is powerful for monitoring thin film growth during ALD in real-time. svc.orgaip.org It allows for the precise determination of film thickness, growth-per-cycle, and nucleation behavior. svc.orgatomiclimits.com In-situ SE can be used to rapidly generate saturation curves and study the kinetics of the half-reactions in an ALD process. atomiclimits.com

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can identify surface species and monitor the chemical changes occurring during deposition or catalysis. atomiclimits.comacs.org This technique provides valuable information about ligand exchange mechanisms and the formation of reaction byproducts.

Mass Spectrometry (MS): Quadrupole mass spectrometry coupled with the deposition reactor can detect volatile reaction byproducts in real-time. atomiclimits.com This helps to elucidate the reaction pathways and confirm the self-limiting nature of ALD processes.

Combined In-Situ Approaches: The simultaneous use of multiple in-situ techniques, such as combining spectroscopic ellipsometry with mass spectrometry, can provide a more comprehensive picture of the reaction dynamics. nih.gov This correlative approach allows for linking changes in film properties with the underlying chemical reactions.

| Technique | Information Obtained | Relevance |

|---|---|---|

| Spectroscopic Ellipsometry (SE) | Film thickness, growth rate, nucleation behavior. svc.org | Process optimization and control in ALD/CVD. |

| Infrared (IR) Spectroscopy | Identification of surface functional groups and reaction intermediates. atomiclimits.comacs.org | Elucidation of reaction mechanisms. |

| Mass Spectrometry (MS) | Detection of volatile reaction products. atomiclimits.com | Confirmation of reaction pathways and byproducts. |

| Transmission Electron Microscopy (TEM) | Real-time observation of structural changes and interface propagation. acs.org | Understanding solid-state reactions and nanostructure formation. |

Integration into Hybrid Organic-Inorganic Materials

The incorporation of well-defined metal complexes like Al(tmhd)₃ into organic polymers or frameworks is a promising route to create novel hybrid materials with tailored properties. These materials can combine the processability and functionality of organic components with the thermal stability and electronic properties of inorganic moieties.